molecular formula C10H7ClN4S B8786316 4-(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)thiazol-2-amine

4-(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)thiazol-2-amine

Cat. No.: B8786316
M. Wt: 250.71 g/mol
InChI Key: HPFCNWPAYJAOTB-UHFFFAOYSA-N
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Description

4-(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)thiazol-2-amine is a useful research compound. Its molecular formula is C10H7ClN4S and its molecular weight is 250.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H7ClN4S

Molecular Weight

250.71 g/mol

IUPAC Name

4-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazol-2-amine

InChI

InChI=1S/C10H7ClN4S/c11-5-1-6-7(3-14-9(6)13-2-5)8-4-16-10(12)15-8/h1-4H,(H2,12,15)(H,13,14)

InChI Key

HPFCNWPAYJAOTB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1C(=CN2)C3=CSC(=N3)N)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

The title compound was synthesized in 2 steps in a manner similar to that described above using 5-chloro-7-azaindole (0.32 g, 1.17 mmol), AlCl3 (0.47 g, 3.51 mmol), bromoacetylbromide (0.1 mL, 1.46 mmol) and thiourea (0.158 g, 2.08 mmol) (0.21 g, 67.5%, 2 steps) as pale brown solid. Mass Spec.; MS 251 (M+1); 1H NMR(DMSO-d6, 500 MHz) δ 11.97(s, 1H), 8.50(d, 1H), 8.22(d,1H), 7.84(d,1H),7.02(brs,2H), 6.83(s,1H).
Quantity
0.32 g
Type
reactant
Reaction Step One
Name
Quantity
0.47 g
Type
reactant
Reaction Step Two
Quantity
0.1 mL
Type
reactant
Reaction Step Three
Quantity
0.158 g
Type
reactant
Reaction Step Four

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